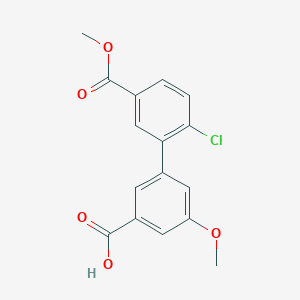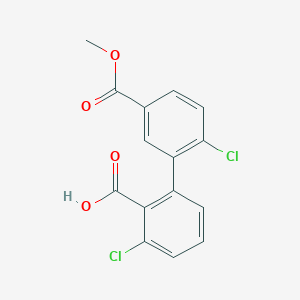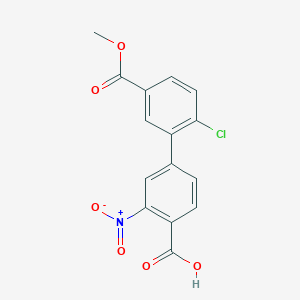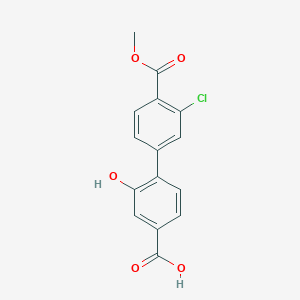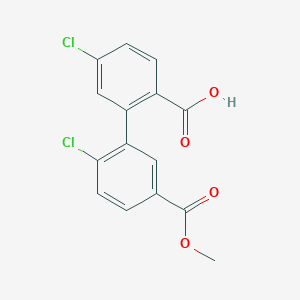
3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, or 3-CMPBA, is a small molecule that has been studied for its potential applications in various scientific research fields. This molecule has been used as a synthetic intermediate in organic synthesis, as a reagent in chemical analysis, and as a tool in biochemistry and physiology. In
科学研究应用
3-CMPBA has been used in various scientific research applications, including organic synthesis, chemical analysis, biochemistry, and physiology. As an organic synthesis intermediate, 3-CMPBA has been used to synthesize a variety of compounds, including quinolines, benzimidazoles, and thiophenes. As a reagent in chemical analysis, 3-CMPBA has been used to detect and quantify various compounds, including amino acids, carbohydrates, and steroids. In biochemistry and physiology, 3-CMPBA has been used to study enzyme-mediated reactions, protein-ligand interactions, and the effects of drugs on cellular pathways.
作用机制
The mechanism of action of 3-CMPBA is still not completely understood. However, it is believed that 3-CMPBA acts as an inhibitor of certain enzymes, such as proteases and phosphatases, by binding to their active sites and preventing them from catalyzing their respective reactions. Additionally, 3-CMPBA is believed to interact with certain proteins and receptors, altering their activity and resulting in changes in cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPBA depend on the specific application. For example, 3-CMPBA can inhibit the activity of certain enzymes, resulting in changes in cellular pathways and physiological processes. In addition, 3-CMPBA can interact with certain proteins and receptors, resulting in changes in gene expression and protein activity.
实验室实验的优点和局限性
The main advantage of using 3-CMPBA in lab experiments is its high purity and stability. 3-CMPBA is a highly pure compound and is stable in a wide range of conditions, making it an ideal reagent for chemical analysis and organic synthesis. Additionally, 3-CMPBA is relatively inexpensive and widely available. However, the use of 3-CMPBA in biochemical and physiological studies is limited due to its lack of specificity and its potential to interact with other proteins and receptors.
未来方向
There are a number of potential future directions for 3-CMPBA research. These include the development of more specific inhibitors of enzymes and proteins, the use of 3-CMPBA in drug discovery and development, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 3-CMPBA could help to elucidate its mechanism of action and identify new potential applications.
合成方法
3-CMPBA can be synthesized from a variety of starting materials such as benzaldehyde, 3-chloro-4-methoxybenzoic acid, and 2-methylbenzoic acid. The most common method of synthesis involves the condensation of the three starting materials in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at reflux temperature and the product is isolated by filtration.
属性
IUPAC Name |
3-(3-chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-11(4-3-5-12(9)15(18)19)10-6-7-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAMWMGOKONIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691997 |
Source


|
| Record name | 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261978-27-1 |
Source


|
| Record name | 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


